(S)-Mppg

Description

Contextualization within Glutamatergic Neurotransmission Research

Glutamatergic neurotransmission is fundamental to a vast array of physiological processes, including synaptic plasticity, learning, and memory. This signaling is mediated by two main classes of glutamate (B1630785) receptors: ionotropic receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). While iGluRs are ligand-gated ion channels responsible for fast excitatory transmission, mGluRs are G-protein coupled receptors that modulate synaptic activity over a slower time course.

Metabotropic glutamate receptors are further categorized into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. The development of selective agonists and antagonists for these receptor subtypes has been instrumental in elucidating their specific functions. Within this context, (S)-MPPG has become a valuable pharmacological probe for investigating the roles of Group II and, more prominently, Group III mGluRs.

Significance of this compound as a Selective Metabotropic Glutamate Receptor Antagonist

This compound is recognized as a potent and selective competitive antagonist at metabotropic glutamate receptors, with a notable preference for Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). Its selectivity allows researchers to isolate and study the physiological roles of these receptors in various neuronal circuits.

The significance of this compound lies in its ability to block the effects of Group III mGluR agonists, such as L-2-amino-4-phosphonobutyric acid (L-AP4). tocris.com This antagonistic action has been demonstrated in several regions of the central nervous system, including the spinal cord, thalamus, and hippocampus. tocris.com By observing the functional consequences of blocking these receptors with this compound, scientists can infer the roles of endogenously activated Group III mGluRs in modulating synaptic transmission and plasticity.

Overview of Key Research Domains Employing this compound

The selective antagonistic properties of this compound have led to its widespread use in several key areas of neurobiological research:

Synaptic Plasticity: this compound is utilized to investigate the involvement of Group III mGluRs in long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms thought to underlie learning and memory.

Nociception and Pain Pathways: The compound is employed to explore the role of metabotropic glutamate receptors in the modulation of pain signals in the spinal cord and higher brain centers.

Learning and Memory: Researchers use this compound to probe the contribution of Group III mGluRs to various learning and memory processes, such as fear conditioning and spatial learning.

Detailed Research Findings with this compound

The following sections provide a more in-depth look at the experimental findings from studies that have utilized this compound to elucidate the function of metabotropic glutamate receptors.

Antagonism of L-AP4-induced Effects in the Neonatal Rat Spinal Cord

In pioneering work, Jane and colleagues (1995) characterized the antagonist activity of novel phenylglycine derivatives, including this compound, at presynaptic glutamate receptors in the neonatal rat spinal cord. They demonstrated that this compound potently antagonized the depressant effect of the Group III mGluR agonist L-AP4 on monosynaptic excitation.

| Agonist | Antagonist | Preparation | Effect of Antagonist |

| L-AP4 | This compound | Neonatal rat spinal cord | Potent antagonism of L-AP4-induced depression of monosynaptic excitation |

This table summarizes the findings of Jane et al. (1995) demonstrating the antagonistic effect of this compound on L-AP4-mediated responses in the spinal cord.

Pharmacological Antagonism in Rat Hippocampal Slices

A study by Bushell and colleagues (1996) investigated the effects of this compound on the actions of Group II and Group III mGluR agonists in the lateral perforant path of rat hippocampal slices. Their findings provided further evidence for the selectivity of this compound for Group III mGluRs.

| Agonist | Antagonist | Preparation | Key Finding |

| L-AP4 (Group III) | This compound | Rat hippocampal slices | This compound antagonized the depression of synaptic transmission induced by L-AP4. |

| (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine (DCG-IV) (Group II) | This compound | Rat hippocampal slices | This compound had a weaker antagonist effect on the actions of the Group II agonist DCG-IV. |

This table highlights the selectivity of this compound for Group III over Group II mGluRs in the hippocampus, as reported by Bushell et al. (1996).

Investigation of Presynaptic Actions in the Ventrobasal Thalamus

Salt and Turner (1996) utilized this compound to probe the presynaptic actions of L-AP4 on GABAergic transmission in the ventrobasal thalamus. Their research demonstrated that the inhibitory effects of L-AP4 on inhibitory postsynaptic potentials (IPSPs) were mediated by a presynaptic mechanism that could be blocked by this compound.

| Agonist | Antagonist | Preparation | Effect of Antagonist |

| L-AP4 | This compound | Rat ventrobasal thalamus | This compound antagonized the L-AP4-induced reduction of inhibitory postsynaptic potentials (IPSPs), suggesting a presynaptic site of action. |

This table summarizes the findings of Salt and Turner (1996), which implicate presynaptic Group III mGluRs in the modulation of GABAergic transmission in the thalamus.

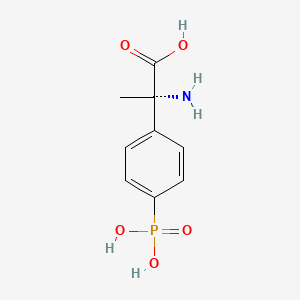

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12NO5P |

|---|---|

Molecular Weight |

245.17 g/mol |

IUPAC Name |

(2S)-2-amino-2-(4-phosphonophenyl)propanoic acid |

InChI |

InChI=1S/C9H12NO5P/c1-9(10,8(11)12)6-2-4-7(5-3-6)16(13,14)15/h2-5H,10H2,1H3,(H,11,12)(H2,13,14,15)/t9-/m0/s1 |

InChI Key |

PAONCRJPUQXPRW-VIFPVBQESA-N |

SMILES |

CC(C1=CC=C(C=C1)P(=O)(O)O)(C(=O)O)N |

Isomeric SMILES |

C[C@](C1=CC=C(C=C1)P(=O)(O)O)(C(=O)O)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)P(=O)(O)O)(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Subtype Selectivity of S Mppg

Antagonistic Efficacy at Metabotropic Glutamate (B1630785) Receptors (mGluRs)

MPPG, which includes the (S)-enantiomer, has been characterized as a potent antagonist of mGluRs. Its primary antagonistic efficacy is observed against specific mGluR groups, demonstrating a differential modulation of agonist-induced effects. nih.govcaymanchem.comwikipedia.org

Contrary to exhibiting specificity for mGluR5, MPPG has demonstrated weak or no antagonistic effects at mGlu receptors coupled to phosphoinositide hydrolysis, which includes Group I receptors such as mGluR5. chemicalbook.com This indicates that (S)-MPPG does not selectively target mGluR5. In contrast, other phenylglycine derivatives like (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) are known to be selective for Group I and Group II mGluRs, inhibiting mGluR1α-mediated calcium increases. sigmaaldrich.com

This compound and its racemic form, MPPG, are recognized as potent antagonists of Group III metabotropic glutamate receptors. This antagonism is particularly evident against effects induced by L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid), a selective Group III mGluR agonist. nih.govcaymanchem.comchemicalbook.comwikipedia.orgnih.govnih.govtocris.com Studies have shown that MPPG can potently and selectively reverse L-AP4-mediated inhibition of forskolin-stimulated cAMP accumulation in adult rat cortical slices. chemicalbook.com Furthermore, MPPG has demonstrated greater potency in inhibiting mGluR8 agonist-mediated responses compared to those of mGluR4, highlighting its activity across different Group III subtypes. zhanggroup.org MPPG is also reported to be more selective for Group III mGluRs than for Group II mGluRs. wikipedia.org

This compound exhibits a distinct profile of differential modulation across the three mGluR groups:

Group III Antagonism: MPPG is a potent antagonist of Group III mGluRs, effectively blocking the actions of agonists like L-AP4. For instance, MPPG completely blocked the L-AP4-induced cessation of gastric rhythm in studies on the stomatogastric ganglion. nih.gov

Group II Antagonism: While potent against Group III, MPPG also acts as an antagonist of Group II mGluRs. It has been shown to antagonize effects induced by Group II agonists such as (1S,3S)-ACPD ((1S,3S)-1-Aminocyclopentane-1,3-dicarboxylate) and L-CCG-I ((2S,1'S,2'S)-2-(carboxycyclopropyl)glycine), albeit with less potency compared to its effects on Group III receptors. nih.govchemicalbook.comwikipedia.orgtocris.com

Group I Modulation: MPPG demonstrates weak or no antagonistic activity at Group I mGluRs, which are typically coupled to phosphoinositide hydrolysis. chemicalbook.com

This differential activity underscores this compound's utility as a pharmacological tool for distinguishing between the roles of different mGluR groups.

Table 1: Antagonistic Efficacy of MPPG at Metabotropic Glutamate Receptors

| Receptor Group | Agonist Antagonized | Effect of MPPG (Racemic) | Key Findings |

| Group III | L-AP4 | Potent antagonism | Reverses L-AP4-induced inhibition of cAMP accumulation; blocks L-AP4-induced effects in neurons. nih.govchemicalbook.comwikipedia.orgnih.govtocris.com |

| Group II | (1S,3S)-ACPD, L-CCG-I | Antagonism (less potent than Group III) | Shows selectivity over (1S,3S)-ACPD-induced effects; antagonizes L-CCG-I-mediated inhibition of cAMP accumulation. nih.govchemicalbook.comwikipedia.orgtocris.com |

| Group I | (various) | Weak or no antagonism | Little to no effect on mGluRs coupled to phosphoinositide hydrolysis. chemicalbook.com |

Receptor Binding Kinetics and Affinity Studies

Receptor binding and affinity studies provide crucial insights into the interaction of this compound with its target receptors. MPPG is known to bind to the orthosteric site of Group III mGluRs, preventing the closure of the Venus flytrap (VFT) domain, which is essential for agonist activation.

In studies assessing its affinity, MPPG demonstrated a dissociation constant (KD) of 11.7 µM against L-AP4-induced effects in rat hippocampal slices, indicating its binding affinity to Group III mGluRs. tocris.com Phosphono-substituted phenylglycine derivatives, including MPPG, are particularly potent at Group III mGluRs. zhanggroup.org

Comparative Pharmacology with Other Phenylglycine Derivatives

This compound belongs to a class of phenylglycine derivatives that have been instrumental in dissecting the functions of mGluRs. Its pharmacological profile can be better understood by comparing it with other notable compounds in this class:

(S)-MCPG ((S)-α-Methyl-4-carboxyphenylglycine): This compound, from which MPPG was developed, acts as a competitive antagonist at Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) mGluRs. sigmaaldrich.com (S)-MCPG inhibits motoneuron depolarization induced by (1S,3R)-ACPD and intracellular calcium increases mediated by mGluR1α. sigmaaldrich.com

AIDA (1-Aminoindan-1,5-dicarboxylic acid): AIDA is a potent and selective antagonist primarily targeting Group I metabotropic glutamate receptors (mGluR1a), showing no significant effect on Group II (mGluR2) or Group III (mGluR4) receptors.

MPEP (2-Methyl-6-(phenylethynyl)pyridine): While not a phenylglycine derivative, MPEP is a well-known selective, non-competitive antagonist of mGluR5, acting as a negative allosteric modulator. Its distinct mechanism of action and high selectivity for mGluR5 provide a valuable contrast to this compound's profile.

CPPG ((RS)-α-Cyclopropyl-4-phosphonophenylglycine): CPPG is another phosphonophenylglycine derivative structurally related to MPPG. It is a potent antagonist of both Group II and Group III mGluRs, demonstrating approximately 20-fold selectivity for Group III over Group II. nih.govwikipedia.org Specifically, CPPG reverses inhibition of forskolin-induced cAMP accumulation with IC50 values of 2.2 nM for Group III (L-AP4-induced) and 46.2 nM for Group II (L-CCG-I-induced) in rat cerebrocortical slices. wikipedia.org This makes CPPG even more selective for Group III over Group II than MPPG, which shows about 12-fold selectivity.

MAP4 ((S)-2-Methyl-2-amino-4-phosphonobutanoate) and MSOP ((RS)-α-Methyl-4-sulphonophenylglycine): These were among the initial relatively selective antagonists identified for Group III mGluRs. MPPG was later described and showed slightly improved potency compared to these earlier compounds.

Table 2: Comparative Pharmacology of this compound and Related Phenylglycine Derivatives

| Compound Name | Primary Target(s) / Selectivity | Key Features |

| This compound | Group III mGluRs (potent), Group II mGluRs (less potent), Weak/No Group I activity | (S)-enantiomer of α-methyl-4-phosphonophenylglycine; orthosteric antagonist. nih.govchemicalbook.comwikipedia.org |

| (S)-MCPG | Group I and Group II mGluRs | Active component of (±)-MCPG; competitive antagonist. sigmaaldrich.com |

| AIDA | Group I mGluRs (selective) | Potent and selective competitive antagonist. |

| MPEP | mGluR5 (selective) | Non-phenylglycine derivative; negative allosteric modulator. |

| CPPG | Group III mGluRs (highly selective), Group II mGluRs | More selective for Group III over Group II than MPPG. wikipedia.org |

Molecular and Cellular Mechanisms of S Mppg Action

Impact on Intracellular Signaling Cascades

The antagonistic action of (S)-MPPG directly impacts the intracellular signaling pathways typically initiated by Group II and Group III mGluRs.

Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are predominantly coupled to inhibitory G proteins, specifically Gi/o proteins nih.govpatsnap.comijbs.combiorxiv.org. Upon agonist binding, these Gi/o proteins become activated and subsequently inhibit adenylyl cyclase, an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) nih.govpatsnap.comwikipedia.org. This inhibition leads to a reduction in intracellular cAMP levels.

As an antagonist, this compound prevents the activation of these mGluRs, thereby blocking their inhibitory effect on adenylyl cyclase tocris.com. Consequently, in the presence of this compound, the activity of adenylyl cyclase can be disinhibited, leading to an increase in the production of cAMP within the cell. This modulation of adenylyl cyclase activity is a key mechanism through which this compound influences downstream cellular processes tocris.com.

Table 1: Impact of mGluR Activation and this compound on Adenylyl Cyclase

| Receptor Group | G-Protein Coupling | Effect on Adenylyl Cyclase (Agonist) | Effect of this compound (Antagonist) |

| Group II mGluRs | Gi/o | Inhibition | Disinhibition (Increased Activity) |

| Group III mGluRs | Gi/o | Inhibition | Disinhibition (Increased Activity) |

Metabotropic glutamate (B1630785) receptors are quintessential G protein-coupled receptors (GPCRs), characterized by their seven-transmembrane domain structure and their ability to activate intracellular signaling cascades via heterotrimeric G proteins nih.govpatsnap.comijbs.comwikipedia.org. This compound, by binding to and blocking Group II and Group III mGluRs, directly perturbs their canonical GPCR signaling pathways tocris.comnih.govpatsnap.com.

Normally, agonist binding to these mGluRs induces a conformational change in the receptor, leading to the activation and dissociation of the associated Gi/o heterotrimeric protein into its Gαi/o and Gβγ subunits nih.govwikipedia.orgmdpi.com. These dissociated subunits then interact with various effector molecules. This compound's role as an antagonist is to prevent this initial activation and subsequent G protein dissociation, effectively halting the propagation of the signal from the receptor level tocris.comnih.govpatsnap.com.

The direct consequence of this compound's action on adenylyl cyclase and G protein coupling is the regulation of various downstream effector proteins. The primary effector influenced by altered cAMP levels is protein kinase A (PKA) wikipedia.org. Since Group II and III mGluRs typically inhibit adenylyl cyclase, their antagonism by this compound would lead to elevated cAMP, which in turn would activate PKA tocris.comnih.govpatsnap.comwikipedia.org. PKA is a serine/threonine kinase that phosphorylates a wide array of target proteins, modulating their activity and thereby influencing numerous cellular functions, including gene expression, ion channel activity, and synaptic plasticity wikipedia.org.

The influence of this compound extends beyond the immediate mGluR-G protein-adenylyl cyclase axis due to the extensive crosstalk between mGluR signaling and other intracellular networks. Metabotropic glutamate receptors are known to modulate the activity of various ion channels, including voltage-gated calcium channels nih.govnih.govpnas.org. Presynaptic Group II and III mGluRs, for instance, can inhibit presynaptic calcium influx, a critical step for neurotransmitter release pnas.org. By antagonizing these receptors, this compound can indirectly enhance calcium entry into presynaptic terminals, thereby influencing calcium-dependent processes such as vesicle fusion and neurotransmitter exocytosis pnas.org.

Moreover, mGluRs have been implicated in modulating other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3-kinase) pathways nih.gov. While the precise mechanisms of this compound's influence on these pathways are context-dependent, its antagonism of Group II and III mGluRs suggests a role in indirectly modulating these complex signaling networks, contributing to broader cellular responses.

Influence on Neurotransmitter Dynamics

This compound significantly impacts neurotransmitter dynamics, particularly concerning glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system.

A prominent function of Group II and Group III mGluRs is their localization on presynaptic terminals, where they act as autoreceptors to regulate neurotransmitter release nih.govijbs.combiorxiv.orgnih.gov. Activation of these presynaptic mGluRs typically leads to an inhibition of glutamate release, serving as a negative feedback mechanism to prevent excessive neurotransmitter accumulation in the synaptic cleft nih.govnih.govpnas.org. This inhibitory effect is often mediated by a reduction in presynaptic calcium influx, which is essential for the fusion of glutamate-containing vesicles with the presynaptic membrane pnas.org.

This compound, by acting as an antagonist at these presynaptic Group II and Group III mGluRs, effectively disinhibits glutamate release nih.govijbs.combiorxiv.orgnih.govpnas.org. This means that in the presence of this compound, the normal brake on glutamate release is removed or attenuated, potentially leading to an increase in the amount of glutamate released into the synapse. For example, studies in photoreceptor terminals have shown that activation of mGluR8, a Group III mGluR, decreases intracellular calcium and down-regulates glutamate release; this effect is blocked by (RS)-α-methyl-4-phosphonophenylglycine (MPPG) pnas.org. This highlights this compound's capacity to modulate the fine-tuning of glutamatergic synaptic transmission by interfering with presynaptic autoreceptor function pnas.org.

Table 2: Influence of this compound on Presynaptic Glutamate Release

| Receptor Group | Presynaptic Localization | Effect on Glutamate Release (Agonist) | Effect of this compound (Antagonist) |

| Group II mGluRs | Yes | Inhibition | Disinhibition (Increased Release) |

| Group III mGluRs | Yes | Inhibition | Disinhibition (Increased Release) |

Effects on Glutamate Uptake Processes (e.g., Prevention of Changes in Paired Pulse Facilitation)

This compound plays a significant role in modulating glutamate uptake processes, particularly evident in its ability to prevent changes in paired-pulse facilitation (PPF). Paired-pulse facilitation is a form of short-term synaptic plasticity where a second excitatory postsynaptic current (EPSC) is enhanced when it follows a preceding EPSC within a short interval, often indicating changes in presynaptic glutamate release probability. uni.luabertay.ac.uk

Research has shown that inhibition of glutamate uptake, for instance by compounds like DL-TBOA, can enhance paired-pulse facilitation at synapses such as the parallel fiber to Purkinje neuron synapse. uni.luabertay.ac.uk This enhancement suggests a reduction in presynaptic glutamate release. uni.lu Crucially, the application of this compound (specifically at 25 µM) has been observed to abolish this TBOA-enhanced PPF. uni.lu This finding strongly supports the notion that excess glutamate, resulting from inhibited uptake, acts on presynaptic mGluR4 receptors, and this compound, as an mGluR4 antagonist, counteracts this effect. uni.lu Therefore, this compound prevents the changes in PPF that arise from altered glutamate clearance, highlighting its influence on presynaptic mechanisms that regulate glutamate release.

Interactions with GABAergic Neurotransmission (e.g., in Thalamic Circuits)

This compound has been shown to interact with GABAergic neurotransmission, particularly within specific brain regions such as the thalamus. Studies have demonstrated that this compound can antagonize the presumed presynaptic action of L-AP4 on GABAergic transmission in the ventrobasal thalamus. fishersci.com L-AP4 is known as a selective agonist for Group III metabotropic glutamate receptors, which are often located presynaptically and can modulate neurotransmitter release. wikipedia.org This antagonism by this compound suggests that Group III mGluRs, possibly mGluR4, are involved in regulating GABA release in these thalamic circuits, and this compound can counteract such modulation. This interaction underscores the complex interplay between glutamatergic and GABAergic systems, where mGluRs can indirectly influence inhibitory neurotransmission.

Role of S Mppg in Elucidating Neural Circuit Function and Plasticity

Synaptic Transmission Modulation

(S)-MPPG's primary mechanism of action lies in its ability to modulate synaptic transmission by blocking presynaptic Group III mGluRs. These receptors act as autoreceptors, providing a negative feedback mechanism that regulates the release of glutamate (B1630785), the brain's primary excitatory neurotransmitter.

Effects on Excitatory Postsynaptic Potentials (EPSPs)

Excitatory postsynaptic potentials (EPSPs) are the transient depolarizations in postsynaptic neurons that bring them closer to their firing threshold. The amplitude and duration of EPSPs are critical determinants of synaptic strength. Research has shown that by blocking the inhibitory influence of presynaptic Group III mGluRs, this compound can enhance excitatory synaptic transmission.

A study investigating synaptic responses in rat spinal motoneurons found that the application of this compound led to a significant increase in the peak amplitude of excitatory postsynaptic currents (EPSCs), the underlying currents of EPSPs. The total charge transferred during the EPSC was also augmented, indicating a more robust and prolonged excitatory signal. nih.gov This enhancement of excitatory transmission is consistent with the blockade of a tonic, inhibitory influence mediated by presynaptically located Group III mGluRs.

| Parameter | Control | With this compound (200 µM) | Percentage Change |

|---|---|---|---|

| Peak Amplitude (pA) | 983 ± 64 | 1168 ± 68 | +18.8% |

| Charge Transferred (pC) | 306 ± 37 | 363 ± 39 | +18.6% |

Investigation of Presynaptic and Postsynaptic Contributions to Synaptic Strength

Distinguishing between presynaptic and postsynaptic mechanisms is fundamental to understanding how synaptic strength is regulated. Paired-pulse facilitation (PPF) is a widely used experimental paradigm to probe presynaptic function. It is a form of short-term plasticity where the second of two closely spaced synaptic stimuli evokes a larger postsynaptic response than the first. The magnitude of PPF is inversely related to the initial probability of neurotransmitter release.

This compound has been utilized to investigate the presynaptic modulation of synaptic strength. By antagonizing presynaptic Group III mGluRs, which tonically inhibit glutamate release, this compound can increase the probability of release. Consequently, this would be expected to decrease the paired-pulse ratio (the amplitude of the second EPSP divided by the first). Indeed, studies have shown that antagonists of presynaptic autoreceptors can alter PPF, providing evidence for a presynaptic locus of action. For instance, research in the rat spinal cord demonstrated that this compound antagonized the depression of EPSCs induced by the Group III mGluR agonist L-AP4, supporting a presynaptic site of action. nih.gov

Contribution to the Study of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. This compound has been a valuable tool in elucidating the role of Group III mGluRs in these processes.

Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Paradigms

Long-term potentiation (LTP) is a persistent strengthening of synapses, while long-term depression (LTD) is a long-lasting weakening. Both processes are critical for refining neural circuits. Given that Group III mGluRs are inhibitory, their blockade by antagonists would be expected to facilitate processes that lead to synaptic strengthening.

Research in the hippocampal CA2 region has shown that the inhibition of Group III mGluRs with the antagonist (RS)-CPPG gates the induction of LTP. nih.gov This suggests that under normal conditions, the activation of these receptors acts as a brake on LTP induction. By removing this inhibition, this compound and similar antagonists can lower the threshold for LTP, allowing for synaptic strengthening to occur under conditions that would otherwise be insufficient. This gating mechanism highlights the critical role of presynaptic autoreceptors in controlling the dynamic range of synaptic plasticity. nih.gov

While direct studies on the effect of this compound on LTD are less common, the general principle of its action suggests it would likely inhibit forms of LTD that are dependent on the activation of Group III mGluRs.

Role in Activity-Dependent Synaptic Remodeling

Synaptic plasticity is often accompanied by structural changes at the synapse, such as alterations in the size and shape of dendritic spines. This activity-dependent synaptic remodeling is thought to be a key component of long-term memory storage. While the direct effects of this compound on synaptic structure are not extensively documented, the involvement of metabotropic glutamate receptors in these processes is an active area of research. For example, a broader mGluR antagonist, MCPG, was found to be ineffective in blocking activity-dependent spine formation in the cerebellum, suggesting that not all forms of structural plasticity are mediated by these receptors. Further investigation is needed to clarify the specific role of Group III mGluRs and, by extension, this compound in synaptic remodeling.

Influence on Homeostatic Synaptic Plasticity

Homeostatic synaptic plasticity refers to a set of mechanisms that allow neurons to maintain a stable level of activity over long periods, despite the constant changes induced by Hebbian plasticity (LTP and LTD). One prominent form of homeostatic plasticity is synaptic scaling, where the strength of all of a neuron's synapses is multiplicatively scaled up or down in response to chronic changes in network activity.

The role of this compound in homeostatic plasticity is an emerging area of interest. Given that presynaptic Group III mGluRs are involved in the fine-tuning of glutamate release, it is plausible that their long-term modulation could contribute to homeostatic adjustments in synaptic strength. However, direct experimental evidence demonstrating a role for this compound in synaptic scaling or other forms of homeostatic plasticity is currently limited, representing an important avenue for future research.

Functional Implications in Defined Neural Circuits

This compound, a potent and selective antagonist of group III metabotropic glutamate receptors (mGluRs), has been instrumental in dissecting the functional roles of these receptors in various neural circuits. By blocking the action of endogenously or exogenously applied agonists at group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), this compound has helped to reveal their involvement in modulating synaptic transmission and plasticity. These receptors are typically found on presynaptic terminals, where their activation leads to an inhibition of neurotransmitter release. The following sections detail the specific functional implications of using this compound in hippocampal, cerebellar, spinal cord, and thalamic networks.

Studies in Hippocampal Networks

The hippocampus is a brain structure critical for learning and memory, processes believed to be underpinned by synaptic plasticity, such as long-term potentiation (LTP). The hippocampal area CA2 has been noted for its resistance to conventional LTP induction protocols. Research has implicated the high expression of group III mGluRs, particularly mGluR4 and mGluR7, in this resistance. These receptors, when activated, down-regulate the cAMP-dependent signaling pathways that are crucial for long-lasting synaptic potentiation nih.gov.

The application of group III mGluR antagonists, such as this compound and the more potent derivative (RS)-CPPG, has been shown to enable the induction of a robust, NMDAR-dependent, and protein synthesis-dependent LTP at the Schaffer collateral (SC)-CA2 synapses nih.gov. This suggests that under normal conditions, the activation of group III mGluRs by ambient glutamate acts as a gate, preventing these synapses from undergoing potentiation. By blocking these receptors, this compound effectively removes this gate, allowing for the expression of synaptic plasticity. This this compound-induced LTP is associated with the activation of the ERK/MAPK signaling pathway, a key cascade in many forms of synaptic plasticity and memory formation nih.gov.

| Experimental Model | Key Manipulation | Observed Effect on Synaptic Plasticity | Associated Molecular Pathway |

| Rat Hippocampal Slices (Area CA2) | Application of group III mGluR antagonists (e.g., this compound) | Enables induction of NMDAR-dependent long-term potentiation (LTP) at SC-CA2 synapses | Activation of ERK/MAPK signaling |

| Rat Hippocampal Slices (Area CA2) | Co-application of group III mGluR antagonists and MEK inhibitors | Blocks the late-LTP induced by the group III mGluR antagonists | Inhibition of ERK1/2 phosphorylation |

Research in Cerebellar Synapses (e.g., Parallel Fibre-Purkinje Cell Synapses)

The cerebellum is crucial for motor control and learning, with the synapse between parallel fibers (PF) and Purkinje cells (PC) being a key site of synaptic plasticity, most notably long-term depression (LTD). Studies utilizing in vitro slice preparations of the rat cerebellum have demonstrated that group III mGluRs play a significant role in modulating synaptic transmission at this synapse.

The application of the group III mGluR agonist L-AP4 leads to a reversible, concentration-dependent depression of synaptic transmission from parallel fibers to Purkinje cells. This effect is potently inhibited by this compound, confirming the involvement of group III mGluRs jhu.edu. Interestingly, this compound by itself did not affect the excitatory postsynaptic potentials (EPSPs) at low-frequency transmission, suggesting that these presynaptic group III mGluRs are not tonically activated by ambient glutamate under these conditions but are engaged during periods of high agonist concentration jhu.edu. Further research has shown that in the presence of a glutamate uptake inhibitor, which increases the ambient glutamate concentration, the application of this compound can prevent changes in paired-pulse facilitation (PPF), a form of short-term plasticity. This indicates that under conditions of elevated extracellular glutamate, presynaptic group III mGluRs (likely mGluR4) are activated and modulate neurotransmitter release, a process that is blocked by this compound .

| Preparation | Agonist/Condition | Effect on PF-PC Synaptic Transmission | Effect of this compound |

| Rat Cerebellar Slices | L-AP4 (Group III mGluR agonist) | Depression of synaptic transmission | Inhibits the L-AP4-induced depression jhu.edu |

| Rat Cerebellar Slices | TBOA (Glutamate uptake inhibitor) | Change in Paired-Pulse Facilitation (PPF) | Prevents the TBOA-induced change in PPF |

Investigations in Spinal Cord and Thalamic Neurons

The spinal cord and thalamus are critical relays for sensory information, including nociception (pain). Group III mGluRs are strategically located to modulate the flow of this information.

In the neonatal rat spinal cord, group III mGluRs are present on the presynaptic terminals of primary afferent fibers. Their activation by agonists like L-AP4 depresses the monosynaptic excitation of motoneurons. This compound has been identified as a potent antagonist of these L-AP4-sensitive presynaptic receptors . This suggests that group III mGluRs in the spinal cord act as autoreceptors to inhibit the release of glutamate from sensory afferents, thereby modulating the strength of incoming sensory signals, including those that would be perceived as painful. The activation of these receptors has been shown to decrease the perception of chronic pain, and thus their antagonists like this compound can be used to study these nociceptive pathways nih.gov.

In the thalamus, specifically the ventrobasal nucleus, group III mGluRs are also involved in presynaptic inhibition, but in this case, they modulate GABAergic transmission. The group III mGluR agonist L-AP4 has a presumed presynaptic action that affects GABAergic transmission. This action is antagonized by this compound . This indicates that in the thalamus, group III mGluRs can modulate inhibitory circuits, which has significant implications for the gating of sensory information ascending to the cortex. By blocking these receptors, this compound can disinhibit thalamic neurons, thereby influencing sensory perception.

| Neural Structure | Location of Group III mGluRs | Effect of Agonist (L-AP4) | Effect of this compound |

| Neonatal Rat Spinal Cord | Presynaptic terminals of primary afferent fibers | Depression of monosynaptic excitation of motoneurons | Potent antagonist of L-AP4-induced effects |

| Rat Ventrobasal Thalamus | Presynaptic terminals (modulating GABAergic transmission) | Presumed modulation of GABAergic transmission | Antagonizes the presynaptic action of L-AP4 |

Applications of S Mppg in Experimental Neuroscience Models

In Vitro Experimental Paradigms

In vitro models provide controlled environments to investigate the cellular and synaptic mechanisms affected by (S)-MPPG. These preparations, which include cultured neurons and acute brain slices, allow for precise pharmacological manipulation and detailed electrophysiological and biochemical measurements.

Dissociated Neuronal Culture Systems

Dissociated neuronal cultures, where neurons are isolated from brain tissue and grown on a substrate, offer a simplified model to study neuronal function and network activity. nih.govnih.govresearchgate.net In this context, this compound is applied to investigate the role of Group II and III mGluRs in fundamental processes such as synaptic plasticity and neuronal development, free from the complexities of intact brain circuitry. frontiersin.org By antagonizing these receptors, researchers can observe the resulting changes in neuronal firing patterns, synaptic strength, and signal transduction pathways. researchgate.net These culture systems are particularly useful for high-throughput screening and for studying the direct effects of compounds on specific neuronal populations. multichannelsystems.comresearchgate.net

Acute Brain Slice Electrophysiology (e.g., Rat Hippocampal, Cortical Slices)

Acute brain slices are a cornerstone of in vitro electrophysiology, preserving the local microcircuitry of brain regions like the hippocampus and cortex. nih.govmultichannelsystems.com this compound is widely used in these preparations to probe the function of presynaptic mGluRs. tocris.com In rat hippocampal slices, this compound has been instrumental in demonstrating the role of Group II and III mGluRs in modulating synaptic transmission. For instance, it effectively antagonizes the inhibitory effects of specific mGluR agonists on synaptic potentials. tocris.comrndsystems.com

One key application is in the study of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory. nih.govmdpi.com By applying this compound, researchers can block the effects of mGluR agonists that would typically suppress synaptic transmission, thereby elucidating the contribution of these receptors to synaptic plasticity. nih.govfrontiersin.org Studies in the lateral perforant path of rat hippocampal slices have shown that this compound can antagonize the actions of both Group II and Group III mGluR agonists, helping to characterize the pharmacological profile of receptors at these synapses. rndsystems.com For example, the inhibitory effect of the Group II agonist DCG-IV on field excitatory postsynaptic potentials (fEPSPs) in the hippocampus is blocked by this compound. nih.govresearchgate.net

Table 1: Effect of this compound on Agonist-Induced Depression of Synaptic Transmission in Rat Hippocampal Slices

| Agonist | Agonist Group | Brain Region Pathway | Observed Effect of Agonist | Effect of this compound Application |

|---|---|---|---|---|

| L-AP4 | Group III | Lateral Perforant Path | Depression of fEPSP | Antagonism / Reversal of Depression rndsystems.com |

| DCG-IV | Group II | Mossy Fiber-CA3 | Depression of fEPSP | Antagonism / Reversal of Depression nih.govkcl.ac.uk |

| (1S,3S)-ACPD | Group I/II | Various | Depression of fEPSP | Selective Antagonism at Group II tocris.comrndsystems.com |

Cell-Based Receptor Functionality Assays

Cell-based assays, often using recombinant cell lines (e.g., CHO or HEK cells) that express specific mGluR subtypes, are crucial for determining the precise pharmacological profile of a compound. In these systems, this compound is used as a tool to confirm its antagonist activity and selectivity. These assays typically measure the downstream consequences of receptor activation, such as changes in intracellular calcium or cyclic AMP (cAMP) levels. This compound's ability to block the effects of known mGluR agonists in these assays provides quantitative data on its potency and selectivity for different receptor subtypes. This information is vital for interpreting results from more complex systems like brain slices and in vivo models.

In Vivo Experimental Models

In vivo studies are essential for understanding how the cellular actions of a compound translate to complex physiological and behavioral outcomes in a living organism.

Utilization in Animal Models for Neurobiological Inquiry (e.g., Rodent Models)

In rodent models, this compound is administered to investigate the systemic roles of Group II and III mGluRs. nih.govnih.govlifecanvastech.com These studies are critical for linking receptor function to broader neurobiological phenomena. For example, by blocking these receptors with this compound, researchers can explore their involvement in processes like nociception (pain perception). Studies have shown that pharmacological activation of Group II mGluRs can have antinociceptive effects in various pain models. nih.gov The use of antagonists like this compound helps to confirm that these effects are indeed mediated by the targeted receptors and to probe the role of endogenous glutamate (B1630785) in modulating these pathways. nih.gov

Investigation of Receptor-Mediated Behavioral Phenotypes (e.g., Anxiety-Like Behaviors in Animal Models)

Metabotropic glutamate receptors are implicated in the regulation of mood and emotion, making them targets of interest in models of anxiety and depression. nih.govfrontiersin.org Animal models of anxiety, such as the elevated plus-maze or light-dark box test, are used to assess the anxiolytic or anxiogenic potential of compounds. nih.govijbcp.comresearchgate.net The application of this compound in these models allows for the investigation of how blocking Group II and/or III mGluRs affects anxiety-like behaviors. By observing the behavioral changes following the administration of this compound, researchers can infer the role of these specific glutamate receptor pathways in the neural circuits that govern anxiety and fear responses. nih.gov

Research Methodologies and Theoretical Frameworks Employed with S Mppg

Experimental Methodologies

Experimental techniques are fundamental to characterizing the effects of (S)-MPPG on neuronal function and mGluR activity.

Electrophysiological methods are crucial for investigating the impact of this compound on neuronal excitability and synaptic transmission. Techniques such as sharp microelectrode recording and patch clamp allow researchers to measure electrical signals from individual neurons or neuronal populations, providing direct insights into synaptic events and membrane properties fda.govuni-freiburg.detocris.com.

Table 1: Illustrative Electrophysiological Findings with (RS)-MCPG

| Study Context | mGluR Agonist | Observed Effect of Agonist | Antagonism by (RS)-MCPG | Reference |

| Rat Dentate Gyrus (fEPSPs) | L-AP4 (Group III) | Depressed fEPSPs | Antagonized by (RS)-MPPG | |

| Rat Hippocampal Slices (Patch Clamp) | Glutamate (B1630785) (endogenous) | Group I mGluR responses | (RS)-MPPG used to isolate Group I by blocking Group II |

Metabotropic glutamate receptors are G-protein coupled receptors that exert their modulatory effects through various intracellular signaling cascades, including the regulation of adenylyl cyclase activity and cyclic AMP (cAMP) accumulation. Biochemical assays measuring changes in intracellular cAMP levels are a common method to assess the functional activity of mGluRs and the efficacy of their modulators.

Group III mGluRs, for example, are known to be negatively coupled to adenylyl cyclase, meaning their activation leads to a decrease in cAMP synthesis. Conversely, Group I mGluRs are typically coupled to Gq/11 proteins, leading to increases in intracellular calcium and diacylglycerol, which can indirectly influence cAMP pathways. This compound, as an antagonist, inhibits the binding of endogenous glutamate or mGluR agonists, thereby preventing the receptor from initiating its downstream signaling events. This allows researchers to quantify the specific contribution of mGluR activity to cellular cAMP levels. Studies have shown that antagonists like (RS)-MPPG can affect mGlu receptors linked to adenylyl cyclase, highlighting its utility in probing these pathways.

Table 2: Effect of mGluR Modulation on cAMP Accumulation

| mGluR Group | Coupling to Adenylyl Cyclase | Effect of Agonist | Effect of this compound (Antagonist) | Reference |

| Group III | Negative (Gi/o) | Decrease in cAMP | Reversal/Prevention of cAMP decrease | |

| Group II | Negative (Gi/o) | Decrease in cAMP | Reversal/Prevention of cAMP decrease |

Immunocytochemistry (ICC) and immunohistochemistry (IHC) are essential techniques used to visualize the cellular and subcellular distribution of specific proteins, including mGluR subtypes, within cultured cells or tissue sections. While this compound is a small molecule antagonist and not directly visualized by these methods, understanding the precise localization of its target receptors is paramount for interpreting its pharmacological actions.

For instance, Group I mGluRs are predominantly localized postsynaptically, where they modulate NMDA receptor function and synaptic plasticity. Group III mGluRs, on the other hand, are largely found presynaptically, where they regulate neurotransmitter release. By using antibodies specific to different mGluR subtypes, researchers can map their distribution, providing critical context for where this compound would exert its inhibitory effects. This knowledge helps in designing experiments and understanding the physiological consequences of mGluR blockade by this compound.

Molecular biology techniques are indispensable for characterizing the genetic and transcriptional landscape of mGluRs, providing foundational information for pharmacological studies involving this compound. Gene expression analysis, such as quantitative real-time polymerase chain reaction (qPCR) or Western blotting, allows for the quantification of mRNA and protein levels of specific mGluR subtypes in various brain regions, cell types, or experimental conditions.

For example, studies have quantified the mRNA expression levels of mGluR7 and mGluR4 (both Group III mGluRs) in the hippocampal CA2 region to understand their role in restricting synaptic plasticity. Knowing the expression profile of mGluR subtypes in a given system is crucial because it informs which receptors this compound is likely to interact with and what its potential functional impact might be. This ensures that the observed pharmacological effects of this compound can be accurately attributed to its interaction with the expressed mGluR targets.

Advanced microscopy techniques, including live-cell imaging and fluorescence microscopy, enable researchers to observe dynamic cellular processes and protein movements in real-time. These techniques are particularly valuable for studying the complex signaling events initiated by mGluRs and how these are modulated by antagonists like this compound.

For example, calcium imaging, which uses fluorescent indicators to monitor changes in intracellular calcium concentrations, has been employed to investigate mGluR-mediated modulation of calcium dynamics in photoreceptor terminals. Since mGluRs can influence intracellular calcium levels directly or indirectly, the application of this compound can be used to block the mGluR-dependent component of these calcium transients, thereby elucidating the specific role of mGluRs in calcium signaling. Other techniques, such as Förster Resonance Energy Transfer (FRET), can be used to study conformational changes in receptors or protein-protein interactions, which could be influenced by ligand binding, including that of this compound.

Table 3: Applications of Advanced Microscopy in mGluR Research

| Technique | Application | Role of this compound | Illustrative Finding | Reference |

| Calcium Imaging | Monitor intracellular Ca2+ dynamics | Dissect mGluR-dependent Ca2+ changes | (RS)-MPPG blocked mGluR8-mediated decrease in intracellular Ca2+ in photoreceptors | |

| Live-Cell Imaging | Visualize dynamic cellular processes | Observe mGluR-dependent cellular events and their blockade | N/A (general application) |

Computational and Theoretical Approaches

Computational and theoretical approaches complement experimental methodologies by providing molecular-level insights into the interactions between this compound and its target mGluRs. These methods can predict binding modes, analyze conformational changes, and aid in the rational design of novel ligands.

Molecular docking simulations can predict how this compound fits into the binding pocket of different mGluR subtypes, offering insights into its selectivity and affinity. Molecular dynamics simulations take this further by simulating the dynamic behavior of the ligand-receptor complex over time, revealing conformational changes upon binding and the stability of the interaction. These simulations can help researchers understand the precise molecular mechanisms by which this compound exerts its antagonistic effects. While specific computational data for this compound's interaction with mGluRs were not detailed in the search results, the general utility of these techniques for mGluR ligand studies is well-established, contributing to a deeper understanding of receptor pharmacology.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are computational techniques used to predict the binding modes and affinities of a ligand, such as this compound, to its target receptor researchgate.netjscimedcentral.comnih.gov. These methods are instrumental in understanding the crucial molecular mechanisms and factors that influence ligand-receptor complex formation jscimedcentral.com. Molecular docking, in particular, aims to determine the optimal orientation of a ligand within a receptor's binding site, leading to a complex with minimal energy jscimedcentral.com. While docking algorithms often treat receptors as rigid entities, the integration of molecular dynamics (MD) simulations provides a more comprehensive understanding by accounting for the flexibility and dynamic changes of both the ligand and the receptor over time researchgate.netnih.govmdpi.com. MD simulations can simulate the atomic motions of molecular systems, allowing researchers to optimize protein-ligand complexes obtained from docking and calculate more detailed interaction energies researchgate.netmdpi.com. This combined approach is vital in structure-based drug discovery, offering insights into the stability and dynamics of protein-ligand systems and aiding in the development and optimization of novel molecules researchgate.netnih.gov. For this compound, these simulations can elucidate the precise interactions responsible for its selective antagonism of group II and group III mGluRs.

Network Pharmacology in Elucidating Multi-Target Mechanisms

Network pharmacology represents an advanced in silico methodology that has revolutionized the understanding of drug mechanisms, particularly for compounds that exhibit multi-target effects nih.govjcancer.orgresearchgate.net. This approach shifts the traditional "one-target, one-drug" paradigm to a "network-target, multiple-component-therapeutics" model, which is more suited for complex diseases involving multiple interacting genes and pathways nih.gov. By constructing "protein-compound/disease-gene" networks, network pharmacology systematically reveals the synergistic therapeutic actions of compounds nih.gov. It involves identifying potential disease-related genes and subsequently pinpointing common genes that are influenced by both the disease and the compound nih.gov. Protein-protein interaction (PPI) networks are then analyzed to understand the functional interplay among these key targets nih.gov. For this compound, while primarily known as an mGluR antagonist, network pharmacology could be employed to uncover any broader, subtle, or synergistic effects it might exert on other biological targets or pathways, thereby providing a more holistic view of its pharmacological profile and potential therapeutic implications.

Application of Theoretical Frameworks for Understanding Receptor Function and Neuroplasticity

Theoretical frameworks play a pivotal role in conceptualizing and interpreting the complex interplay between receptor function and neuroplasticity. Neuroplasticity, defined as the nervous system's capacity to reorganize its structure, functions, or connections in response to intrinsic or extrinsic stimuli, is fundamental to learning, memory, and adaptation nih.govmpg.de. It encompasses various mechanisms, including synaptic plasticity (changes in synaptic strength) and neurogenesis (the birth of new neurons) nih.gov. Glutamate, being the primary excitatory neurotransmitter in the mammalian central nervous system, is a key mediator of neurosystem plasticity frontiersin.org. Metabotropic glutamate receptors, the primary targets of this compound, are critically involved in modulating synaptic transmission and plasticity scbt.com. By using this compound to selectively antagonize specific mGluR subtypes, researchers can apply theoretical frameworks to investigate how these receptors contribute to the brain's adaptive changes scbt.com. These frameworks help in understanding how receptor modulation influences behavioral flexibility, processing efficiency, and neural representations, providing a basis for interpreting findings related to changes in brain activity and the effects of interventions on cognitive function mpg.denih.gov.

Future Directions and Unexplored Avenues in S Mppg Research

Discovery of Novel mGluR Modulators Based on (S)-MPPG Structure

The chemical structure of this compound, a phenylglycine derivative, has served as a foundational scaffold for the development of various mGluR antagonists. Early research demonstrated that novel phenylglycine analogues, including (RS)-α-methyl-4-sulphonophenylglycine (MSPG), (RS)-α-methyl-4-tetrazolylphenylglycine (MTPG), and (RS)-α-methyl-4-carboxyphenylglycine (MCPG), exhibited enhanced potency compared to previously reported compounds like MCPG mdpi.com. Specifically, this compound itself has been identified as a potent antagonist of L-AP4-induced effects in rat spinal cord, thalamic, and hippocampal neurons, demonstrating selectivity over (1S,3S)-ACPD-induced effects mdpi.comnih.gov.

Further structural modifications have led to derivatives such as UBP1110, UBP1111, and UBP1112, which are based on the structures of MPPG and (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG). These derivatives have shown improved selectivity, achieving approximately 100-fold selectivity for Group III over Group II mGluRs, compared to MPPG's approximately 10-fold selectivity hellobio.comuni-regensburg.de. This highlights the potential for rational design strategies, where subtle structural changes, often referred to as "molecular switches," can significantly alter the pharmacological profile and selectivity of mGluR ligands nih.gov. Future research could leverage computational chemistry and high-throughput screening, informed by the structural insights from this compound and its analogues, to discover novel orthosteric and allosteric modulators with improved potency, subtype selectivity, and pharmacokinetic properties, including brain penetrability mdpi.comnih.govnih.gov.

Table 1: Selectivity of Phenylglycine Derivatives for mGluR Subtypes

| Compound | Primary mGluR Group Selectivity | Selectivity (Group III vs. Group II) | Reference |

| This compound | Group II, Group III | ~10-fold | hellobio.com |

| UBP1110 | Group III | ~100-fold | hellobio.com |

| UBP1111 | Group III | ~100-fold | hellobio.com |

| UBP1112 | Group III | ~100-fold | hellobio.com |

| CPPG | Group III | ~30-fold | uni-regensburg.despandidos-publications.com |

Interrogation of Emerging Signaling Pathways Regulated by mGluR Antagonism

Metabotropic glutamate (B1630785) receptors are G-protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through various intracellular signaling pathways mdpi.com. Group II and Group III mGluRs are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels mdpi.comtocris.com. However, it is increasingly recognized that these receptors can also influence other pathways, including the activation of MAPK and PI3K pathways mdpi.comnih.gov.

Antagonism of mGluRs by compounds like this compound can therefore impact a cascade of downstream effects. For instance, Group III mGluRs are known to down-regulate cAMP-dependent signaling pathways, and their inhibition can permit long-lasting synaptic potentiation in hippocampal CA2 synapses, involving ERK/MAPK protein signaling and the downregulation of STEP protein uni-regensburg.despandidos-publications.com. Group I mGluRs, while distinct in their primary coupling to Gq/11 and activation of phospholipase C (PLC), also engage pathways like ERK and mTOR, which are crucial regulators of protein synthesis scispace.commpg.de. Future research can precisely map how this compound's antagonism of specific mGluR subtypes influences these complex signaling networks, potentially uncovering novel therapeutic targets beyond the direct receptor interaction. This includes investigating the interplay between mGluR antagonism and other neuromodulatory systems, as well as the long-term consequences of such modulation on neuronal circuits.

Development of Advanced Pharmacological Tools for mGluR Subtype Specificity

While this compound has demonstrated selectivity for Group II and Group III mGluRs, particularly L-AP4-sensitive receptors, achieving absolute subtype specificity within these groups remains a challenge for many orthosteric ligands mdpi.comtocris.comfrontiersin.org. For instance, this compound has been described as a selective antagonist for Group II mGluRs that can also decrease activity at the mGluR8 site. The development of advanced pharmacological tools aims to overcome these limitations.

Current orthosteric antagonists, including phenylglycine derivatives like this compound and CPPG, often exhibit poor blood-brain barrier (BBB) penetration, necessitating intracerebral administration for in vivo studies nih.gov. This highlights a critical need for new chemical entities with improved pharmacokinetic properties. Future efforts should focus on designing ligands that can selectively target individual mGluR subtypes (e.g., mGluR4, mGluR6, mGluR7, mGluR8) with high affinity and brain penetrability. This could involve exploring novel chemical scaffolds, as well as developing allosteric modulators that bind to sites distinct from the orthosteric site, offering a different approach to fine-tune receptor function and potentially achieve greater selectivity and better drug-like properties nih.govmdpi.comnih.gov. The identification of "molecular switches" that alter the mode of pharmacology through subtle structural changes could also be exploited to develop more precise tools nih.gov.

Integration of this compound Studies with Large-Scale Neuroscientific Data Analysis

The complex roles of mGluRs in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, epilepsy, Parkinson's disease, and drug addiction, underscore the importance of integrating traditional pharmacological studies with large-scale neuroscientific data analysis hellobio.com. This compound, as a widely used mGluR antagonist, generates valuable data on receptor function and downstream effects. However, the full potential of this data can be realized by combining it with high-throughput '-omics' data (genomics, proteomics, transcriptomics) and advanced computational modeling.

Future research should focus on leveraging big data approaches to:

Identify novel mGluR-interacting proteins and signaling pathways: By analyzing large datasets of protein-protein interactions and gene expression profiles, researchers can uncover previously unrecognized molecular partners and signaling cascades influenced by mGluR antagonism.

Predict and validate therapeutic targets: Integrating pharmacological data from this compound studies with clinical data from patient cohorts can help identify specific mGluR subtypes or downstream pathways that are most relevant for particular neurological conditions.

Develop predictive models of drug response: Machine learning algorithms can be trained on diverse datasets to predict the efficacy and specificity of mGluR modulators, guiding the design of future compounds.

Exploration of Receptor-Independent Actions of this compound, if applicable

The specificity of pharmacological tools is paramount for accurate scientific inquiry. While this compound is considered a selective mGluR antagonist, the possibility of receptor-independent actions or off-target effects is an important area for future investigation. Instances of mGluR-independent effects have been reported for other mGluR agonists, sometimes attributed to contaminants in commercial preparations.

Currently, there is no direct evidence in the provided search results describing known receptor-independent actions of this compound itself. However, for any pharmacological agent, it is crucial to systematically explore potential non-mGluR targets or mechanisms that could contribute to observed biological effects. This could involve:

Broad-spectrum screening: High-throughput screening against a diverse panel of receptors, enzymes, and ion channels to identify any unintended interactions.

Cellular assays independent of mGluR expression: Testing the effects of this compound in cell lines lacking mGluRs or using genetic knockout models to discern mGluR-dependent versus independent actions.

Structural similarity searches: Computational analysis to identify other proteins or pathways that share structural homology with mGluRs or their binding sites, potentially leading to off-target binding.

A thorough understanding of any potential receptor-independent actions of this compound would enhance the precision of research findings and inform the development of even more specific pharmacological tools in the future.

Elucidation of this compound’s Role in Activity-Regulated Gene Expression and Protein Homeostasis

Metabotropic glutamate receptors, particularly Group I mGluRs (mGluR1 and mGluR5), play significant roles in activity-regulated gene expression and protein homeostasis, which are fundamental to synaptic plasticity, learning, and memory scispace.commpg.de. Activation of Group I mGluRs can trigger various protein kinase pathways, including cAMP-dependent protein kinase (PKA), Ca2+/calmodulin-dependent protein kinases (CaMKs), mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 MAPK, and the mammalian target of rapamycin (B549165) (mTOR) pathway scispace.commpg.de. These pathways are critical for the phosphorylation of transcription factors like CREB and for regulating protein synthesis scispace.commpg.de.

While this compound is primarily known as a Group II/III mGluR antagonist, its indirect effects on these complex regulatory processes warrant further investigation. Given that Group II and III mGluRs can modulate presynaptic glutamate release and influence downstream signaling, antagonism by this compound could indirectly impact activity-regulated gene expression and protein homeostasis. For instance, Group III mGluR inhibition has been shown to influence ERK/MAPK signaling, which is tied to synaptic plasticity uni-regensburg.despandidos-publications.com.

Future research should focus on:

Transcriptomic and proteomic analyses: Conducting large-scale studies to identify changes in gene expression and protein synthesis profiles in response to this compound treatment in various neuronal contexts.

Investigating specific gene targets: Identifying which activity-regulated genes (e.g., c-fos, Arc, BDNF) are modulated by this compound's effects on mGluRs.

By delving into these unexplored avenues, researchers can gain a more comprehensive understanding of this compound's multifaceted influence on neuronal function and its potential as a tool for unraveling the complexities of glutamatergic signaling in health and disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (S)-Mppg, and how can enantiomeric purity be validated experimentally?

- Methodological Answer : this compound synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:

- Chiral HPLC analysis to confirm enantiomeric excess (≥99%) using polysaccharide-based columns (e.g., Chiralpak IA/IB) .

- NMR spectroscopy (¹H/¹³C) with chiral solvating agents (e.g., Eu(hfc)₃) to verify stereochemistry .

- Polarimetry to measure optical rotation and compare with literature values .

- Data Note : Reproducibility requires strict control of reaction conditions (temperature, solvent purity, catalyst loading).

Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

- Methodological Answer :

- Stress Testing : Expose this compound to accelerated degradation conditions (heat, light, pH extremes) and monitor via:

- LC-MS for degradation products.

- Kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

- Statistical Design : Use factorial experiments to evaluate interactions between variables (e.g., temperature × humidity) .

Q. What are the best practices for characterizing this compound’s crystallinity and polymorphism?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal structure and identify polymorphs .

- Differential Scanning Calorimetry (DSC) : Detect thermal transitions (melting points, glass transitions) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase stability .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity be resolved through meta-analysis?

- Methodological Answer :

- Systematic Review : Aggregate data from peer-reviewed studies using PRISMA guidelines .

- Statistical Harmonization : Apply mixed-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .

- Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets .

Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict target binding .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and kinetics (kon/koff) .

- Mutagenesis : Validate hypothesized binding sites via site-directed mutagenesis of target proteins .

Q. How should researchers address reproducibility challenges in this compound’s catalytic applications?

- Methodological Answer :

- Detailed Protocols : Document catalyst preparation, substrate ratios, and purification steps exhaustively .

- Collaborative Validation : Share samples with independent labs for cross-verification of results .

- Error Analysis : Quantify uncertainties in yield/enantioselectivity using Monte Carlo simulations .

Data Presentation and Publication Guidance

Q. What are the criteria for including this compound-related data in primary vs. supplementary materials?

- Methodological Answer :

- Primary Manuscript : Include pivotal findings (e.g., novel synthetic routes, mechanistic insights) .

- Supplementary Files : Deposit raw datasets (NMR spectra, crystallographic data) in repositories like Cambridge Structural Database (CSD) .

- Ethical Note : Avoid selective reporting of favorable data; disclose all replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.